3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Medicinal Chemistry Physicochemical Properties Drug Design

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4) is a heterocyclic building block featuring a pyridin-2(1H)-one core linked at the 3-position to a 3-methyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole motif is a well-established bioisostere of ester and amide functionalities, known for enhancing metabolic stability and modulating physicochemical properties.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1239745-74-4
Cat. No. B2725015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
CAS1239745-74-4
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=CNC2=O
InChIInChI=1S/C8H7N3O2/c1-5-10-8(13-11-5)6-3-2-4-9-7(6)12/h2-4H,1H3,(H,9,12)
InChIKeySCQLSTZYLBJEAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4): A Privileged Oxadiazole-Pyridinone Scaffold for Medicinal Chemistry and S1P1 Receptor-Targeted Research


3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4) is a heterocyclic building block featuring a pyridin-2(1H)-one core linked at the 3-position to a 3-methyl-1,2,4-oxadiazole ring . The 1,2,4-oxadiazole motif is a well-established bioisostere of ester and amide functionalities, known for enhancing metabolic stability and modulating physicochemical properties [1]. This specific substitution pattern, combining the hydrogen-bonding capabilities of the pyridin-2(1H)-one with the oxadiazole heterocycle, positions the compound as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly within the S1P1 receptor agonist and nAChR modulator chemical space [2][3]. It is commercially available from multiple vendors with a purity of ≥98% .

Why Generic Oxadiazole-Pyridine Substitution Fails for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4)


Generic substitution of oxadiazole-containing building blocks is inadvisable due to the extreme sensitivity of biological activity and physicochemical properties to subtle structural changes. Within the S1P1 receptor agonist series, for example, replacing a pyridine ring with a furan ring on an analogous indolyl scaffold resulted in a nearly threefold drop in potency (Ki = 23.9 nM for the pyridine-containing compound 38 versus 65 nM for the furan analog) [1]. Furthermore, the presence and position of hydrogen bond donors, such as the N-H of the pyridin-2(1H)-one in the target compound, critically influence molecular recognition and solubility. This compound provides a specific TPSA of 72.04 Ų and a cLogP of 1.15, which are distinct from its direct analog lacking the carbonyl oxygen . These specific parameters govern membrane permeability and off-target binding, meaning that substituting this core with a simpler pyridine or oxadiazole fragment would compromise the designed pharmacophore and lead to unpredictable results in lead optimization campaigns.

Quantitative Evidence for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4): Physicochemical and Structural Differentiation from Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) for Improved Solubility and Reduced CNS Permeability Compared to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exhibits a significantly higher topological polar surface area (TPSA) compared to its direct des-oxo analog, 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine (CAS 1455-85-2). This difference stems from the carbonyl oxygen of the pyridin-2(1H)-one, which serves as an additional hydrogen bond acceptor .

Medicinal Chemistry Physicochemical Properties Drug Design

Reduced Lipophilicity (cLogP) for Favorable Pharmacokinetic Profile Relative to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine

The presence of the carbonyl group in 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one not only increases TPSA but also reduces its calculated partition coefficient (cLogP) relative to 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine, indicating lower overall lipophilicity .

ADME Physicochemical Properties Medicinal Chemistry

Unique Hydrogen Bond Donor Capability as a Key Differentiator from Closely Related Oxadiazole-Pyridine Analogs

A key structural feature of 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is its capacity to act as a hydrogen bond donor (HBD) via the N-H of the pyridin-2(1H)-one ring, a capability absent in analogs such as 3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine or its N-alkylated derivatives .

Structural Biology Medicinal Chemistry Molecular Recognition

Optimal Research and Industrial Application Scenarios for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239745-74-4)


Synthesis of Peripherally Restricted S1P1 Receptor Agonists

Based on its elevated TPSA of 72.04 Ų and lower cLogP of 1.15 compared to pyridine analogs, this compound is an optimal starting material for designing S1P1 receptor agonists that are intended to be peripherally restricted, minimizing potential CNS-related side effects . The oxadiazole-pyridinone core is a known privileged scaffold in this therapeutic area [1].

Lead Optimization for Enhanced Metabolic Stability

The reduced lipophilicity (cLogP 1.15) of this building block, relative to its pyridine analog (cLogP 1.44), makes it a superior choice for medicinal chemists seeking to improve the metabolic stability and reduce the clearance of their lead compounds . This is a critical step in converting a potent hit into a developable drug candidate [2].

Structure-Based Drug Design Requiring a Specific H-Bond Donor

This compound is the preferred procurement choice for projects where a specific, well-defined hydrogen bond donor is required to interact with a target protein's backbone or side chain . Its single HBD differentiates it from other oxadiazole-pyridine fragments (HBD = 0) and allows for the exploration of key molecular recognition events that are inaccessible with simpler analogs .

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